

structure-activity relationship (SAR) studies of 3-oxo-4-phenylbutanamide derivatives

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Compound of Interest

Compound Name: 3-Oxo-4-phenylbutanamide

Cat. No.: B15355438

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Comparative Analysis of 3-Oxo-4phenylbutanamide Derivatives in Drug Discovery

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **3-oxo-4-phenylbutanamide** derivatives, a scaffold of growing interest in medicinal chemistry. The following sections detail the biological activities of these compounds and their analogs, presenting key quantitative data, experimental methodologies, and workflow visualizations to aid researchers in the fields of drug design and development.

Structure-Activity Relationship Overview

The **3-oxo-4-phenylbutanamide** core is a versatile starting point for the synthesis of various heterocyclic compounds with a range of biological activities. SAR studies indicate that substitutions on both the phenyl ring and the butanamide moiety significantly influence the pharmacological profile of these derivatives.

One notable application of this scaffold is in the development of quinoline-4-carboxamide derivatives, which have demonstrated potential as both anticancer and antibacterial agents. The synthesis of these compounds often begins with the condensation of an aniline with ethyl



acetoacetate to form a 3-oxo-N-phenylbutanamide intermediate.[1] Subsequent cyclization and further modifications lead to the final quinoline-4-carboxamide products.[1]

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the terminal phenyl ring. For instance, in a series of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives, the substitution pattern on a separate phenyl ring attached to the quinoline core was found to be crucial for cytotoxicity against the MDA-MB-231 breast cancer cell line.[1] Specifically, substituents at the para-position of this ring tended to exhibit higher potency.[1]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of a series of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives synthesized from a 3-oxo-N-phenylbutanamide precursor.

Anticancer Activity

The cytotoxicity of the compounds was evaluated against the MDA-MB-231 human breast adenocarcinoma cell line using the MTT assay. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.

Compound ID	Substituent (X)	Position of X	IC50 (μM)[1]	
6d	-F	4	>10	
6g	-OCH₃	4	>10	
6j	-NO ₂	4	8.24	
Cisplatin	-	-	11.21	
Doxorubicin HCl	-	-	1.15	

Table 1: Cytotoxicity of selected quinoline-4-carboxamide derivatives against MDA-MB-231 cells.

Antibacterial Activity



The antibacterial activity was assessed using the agar well diffusion method against both Gram-positive and Gram-negative bacteria. The results are presented as the diameter of the zone of inhibition in millimeters.

Compoun d ID	Substitue nt (X)	Position of X	S. aureus (mm)[1]	B. subtilis (mm)[1]	E. coli (mm)[1]	P. aeruginos a (mm)[1]
6d	-F	4	14	16	12	10
6g	-OCH₃	4	15	17	13	11
6j	-NO ₂	4	16	18	14	12
Streptomyc in	-	-	25	28	22	20

Table 2: Antibacterial activity of selected quinoline-4-carboxamide derivatives (25 µg/mL).

Experimental Protocols MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds against the MDA-MB-231 breast cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

- Cell Seeding: MDA-MB-231 cells were seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.
- Compound Treatment: The cells were then treated with the test compounds at various concentrations (0.01, 0.1, 1, 10, 50, and 100 μM) and incubated for 48 hours.
- MTT Addition: After the incubation period, 100 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for an additional 4 hours.
- Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 μ L of dimethyl sulfoxide (DMSO) to each well.



- Absorbance Measurement: The plate was incubated for 10 minutes, and the absorbance was measured at 540 nm using a microplate reader.
- IC50 Calculation: The IC50 values were calculated from the dose-response curves using GraphPad Prism software.

Agar Well Diffusion Assay for Antibacterial Activity

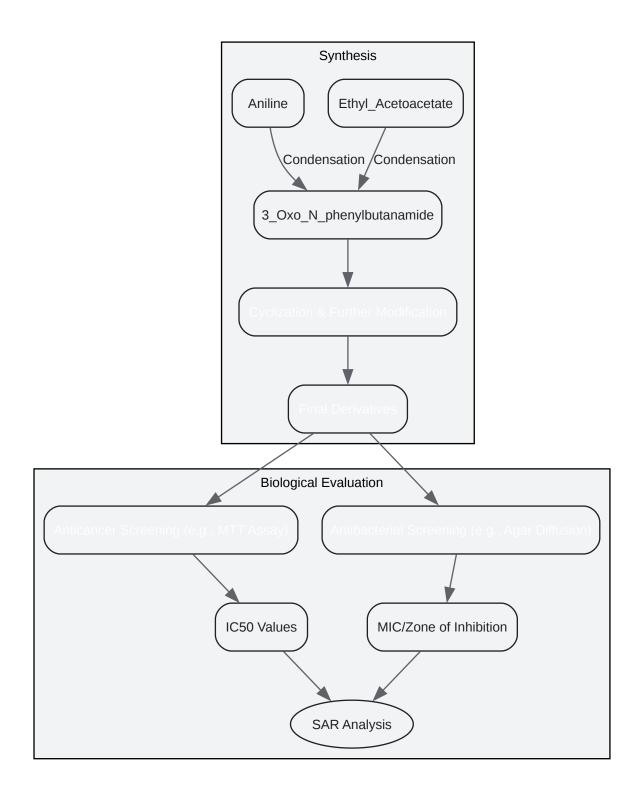
The antibacterial activity of the compounds was evaluated using the agar well diffusion method. [1]

- Preparation of Inoculum: Bacterial strains (S. aureus, B. subtilis, E. coli, and P. aeruginosa) were cultured in nutrient broth for 24 hours.
- Plate Preparation: The bacterial inoculum was uniformly spread on the surface of Mueller-Hinton agar plates.
- Well Creation: Wells of 6 mm diameter were created in the agar plates.
- Compound Application: A 25 µg/mL solution of each test compound in DMSO was added to the wells.
- Incubation: The plates were incubated at 37°C for 24 hours.
- Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.

Visualizations General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of biologically active compounds derived from **3-oxo-4-phenylbutanamide**.





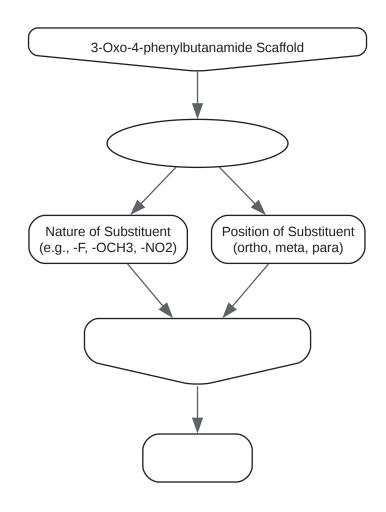
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A generalized workflow for the synthesis and biological evaluation of **3-oxo-4-phenylbutanamide** derivatives.



Logical Relationship in SAR

The following diagram illustrates the logical relationship between chemical modifications and the resulting biological activity based on the discussed quinoline-4-carboxamide derivatives.



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References

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